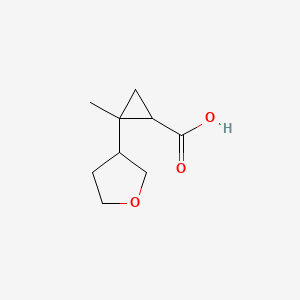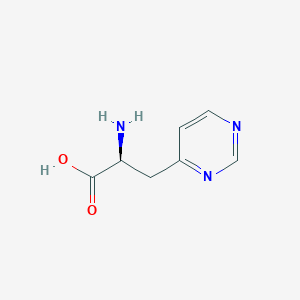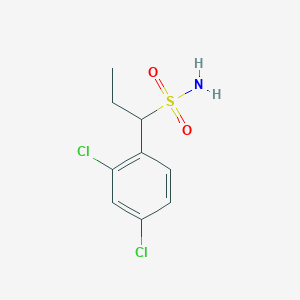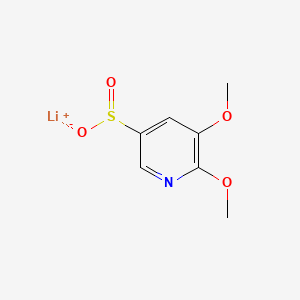
(2-Methyloxolan-3-yl)hydrazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methyloxolan-3-yl)hydrazine hydrochloride is a chemical compound with the molecular formula C5H12N2O and a molecular weight of 116.16 g/mol It is a derivative of hydrazine, featuring a methyloxolan ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyloxolan-3-yl)hydrazine hydrochloride typically involves the reaction of 2-methyloxolan-3-yl hydrazine with hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the purity and yield of the product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process generally includes the purification of the compound through crystallization or distillation techniques to achieve the desired chemical specifications .
Análisis De Reacciones Químicas
Types of Reactions
(2-Methyloxolan-3-yl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired product, often involving specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted compounds, which can be further utilized in different chemical processes .
Aplicaciones Científicas De Investigación
(2-Methyloxolan-3-yl)hydrazine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the manufacture of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (2-Methyloxolan-3-yl)hydrazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress and DNA damage pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (2-Methyloxolan-3-yl)hydrazine hydrochloride include:
- 2-Methyloxolan-3-yl hydrazine
- 3-Methyloxolan-2-yl hydrazine
- 2-Methyloxolan-3-yl hydrazine sulfate
Uniqueness
Its hydrochloride form also enhances its solubility and stability, making it more suitable for certain industrial and research applications .
Propiedades
Fórmula molecular |
C5H13ClN2O |
|---|---|
Peso molecular |
152.62 g/mol |
Nombre IUPAC |
(2-methyloxolan-3-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C5H12N2O.ClH/c1-4-5(7-6)2-3-8-4;/h4-5,7H,2-3,6H2,1H3;1H |
Clave InChI |
IYWIDOVFKOJRDK-UHFFFAOYSA-N |
SMILES canónico |
CC1C(CCO1)NN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[3-[3-Aminopropyl(methyl)amino]propylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13492454.png)



![tert-butylN-[2-(3-bromopropoxy)ethyl]carbamate](/img/structure/B13492488.png)







![1-{4H,6H,7H-thiopyrano[3,4-d][1,3]oxazol-2-yl}ethan-1-amine hydrochloride](/img/structure/B13492529.png)
